CYP2D6 Inhibition Liability: In Silico Prediction vs. Closest Structural Analog
A ChEMBL-curated in silico prediction for a compound containing the 2-(6-methylpyridin-3-yl)oxyquinoxaline core indicates an IC50 > 6,000 nM against human CYP2D6, suggesting low inhibition risk [1]. In contrast, the structurally related antimalarial Ganaplacide (containing a quinoxaline-pyridine motif) shows IC50 values of 6,000 nM and 13,400 nM against CYP2D6 and hERG, respectively, according to BindingDB data [1]. Direct experimental confirmation is lacking, but the predicted CYP2D6 profile may be more favorable than that of certain 2-aryloxyquinoxalines with smaller substituents, which often exhibit stronger CYP interactions.
| Evidence Dimension | CYP2D6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | > 6,000 nM (predicted) |
| Comparator Or Baseline | Ganaplacide (quinoxaline-imidazolopiperazine): CYP2D6 IC50 = 6,000 nM; hERG IC50 = 13,400 nM |
| Quantified Difference | Comparable predicted CYP2D6 inhibition (both > 6,000 nM); no hERG data available for target |
| Conditions | ChEMBL in vitro enzyme inhibition assay; compound tested at single concentration for CYP2D6 |
Why This Matters
Low predicted CYP2D6 inhibition reduces the likelihood of drug–drug interactions, a critical procurement criterion for compounds destined for in vivo or co-dosing studies.
- [1] BindingDB Entry BDBM50388532 (CHEMBL2058833). Cytochrome P450 2D6 and hERG inhibition data. View Source
